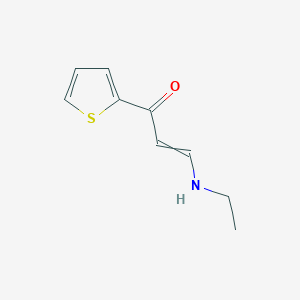![molecular formula C11H18N5O4P B12531714 ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-25-9](/img/structure/B12531714.png)
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is a chemical compound with the molecular formula C11H18N5O4P and a molecular weight of 315.27 g/mol . This compound is characterized by the presence of a phosphonic acid group, which is known for its strong binding affinity to metal ions and its role in various biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-(propylamino)-9H-purine with ethylene oxide to form the intermediate compound, which is then reacted with phosphonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a ligand in coordination chemistry due to its strong binding affinity to metal ions. It is also employed in the synthesis of various organophosphorus compounds .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphonate metabolism in cells. Its ability to bind to metal ions makes it useful in studying metal-dependent biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral and anticancer agent. Its unique structure allows it to interact with specific molecular targets in cells .
Industry
In industrial applications, this compound is used as a corrosion inhibitor and in the formulation of various chemical products. Its strong binding affinity to metal surfaces makes it effective in preventing corrosion in metal structures .
Wirkmechanismus
The mechanism of action of ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound binds to these targets through its phosphonic acid group, which forms strong coordination bonds with metal ions. This binding can inhibit enzyme activity or alter the function of metal-dependent proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonic acid derivatives, such as:
- Aminomethylphosphonic acid
- Hydroxyethylidene diphosphonic acid
- Methylenediphosphonic acid
Uniqueness
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is unique due to its specific structure, which combines a purine base with a phosphonic acid group. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse biological and chemical properties .
Eigenschaften
CAS-Nummer |
653584-25-9 |
|---|---|
Molekularformel |
C11H18N5O4P |
Molekulargewicht |
315.27 g/mol |
IUPAC-Name |
2-[6-(propylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h6-7H,2-5,8H2,1H3,(H,12,13,14)(H2,17,18,19) |
InChI-Schlüssel |
ZOGMHQSABIISSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


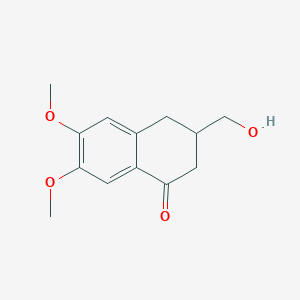
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)


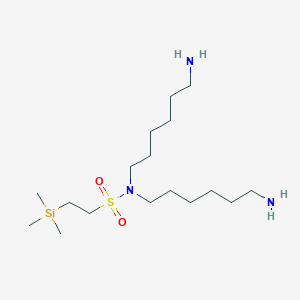
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
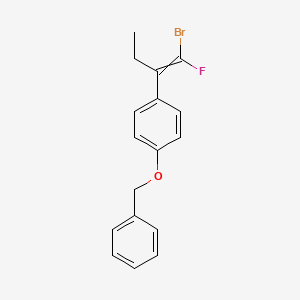
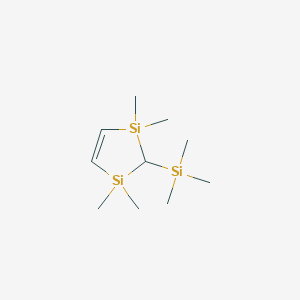

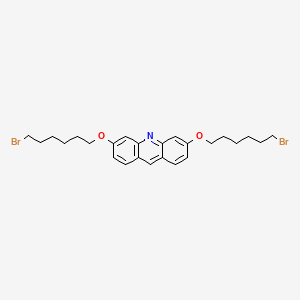
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
